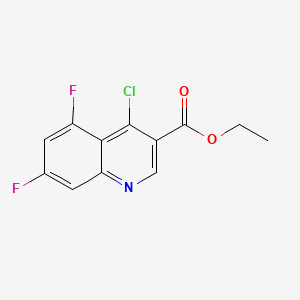

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

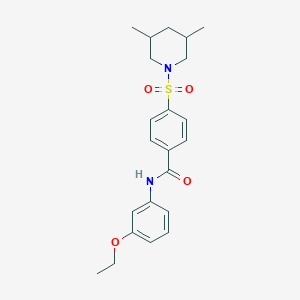

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is a chemical compound with the CAS Number: 311346-69-7 . It has a molecular weight of 271.65 and its IUPAC name is ethyl 4-chloro-5,7-difluoro-3-quinolinecarboxylate . The compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate is 1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.65 . Its linear formula is C12H8CLF2NO2 . Unfortunately, additional physical and chemical properties like melting point, boiling point, or solubility were not available in the retrieved data.Applications De Recherche Scientifique

Antibacterial Agents

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate: is a precursor in the synthesis of fluoroquinolones . These compounds are known for their broad-spectrum antibacterial activity. The introduction of fluorine atoms into the quinoline ring enhances the antibacterial properties, making them effective against a wide range of bacterial strains. This has led to the development of numerous antibacterial drugs that are critical in the fight against infectious diseases.

Antimalarial Drugs

The quinoline structure is foundational in the development of antimalarial drugs . Modifications to the quinoline ring, such as the addition of fluorine atoms, have led to the creation of more potent antimalarial agents. Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate can serve as a starting material for synthesizing these modified quinolines, contributing to the global effort to combat malaria.

Antineoplastic Agents

Fluorinated quinolines, derived from compounds like ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate, have shown promise as antineoplastic agents . They have been used in the development of drugs for the treatment of various cancers due to their ability to inhibit enzymes that are crucial for cancer cell growth.

Enzyme Inhibition

The compound’s derivatives are potent enzyme inhibitors . By inhibiting specific enzymes, these derivatives can be used to study enzyme function and regulation. This is particularly useful in understanding disease mechanisms and developing targeted therapies.

Agricultural Chemicals

Some fluorinated quinolines have found applications in agriculture . They are used in the synthesis of compounds that can protect crops from pests and diseases, thereby improving yield and quality. Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate can be a key intermediate in creating these agricultural chemicals.

Liquid Crystal Components

Due to their unique structural properties, fluorinated quinolines are also used in the production of liquid crystals . These materials are essential for modern display technologies found in computers, televisions, and smartphones. The compound’s derivatives contribute to the diversity and performance of liquid crystal displays.

Safety And Hazards

Based on the Safety Data Sheet, Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate should not be used for food, drug, pesticide or biocidal product use . In case of contact with skin, eyes, or if ingested, medical attention should be sought immediately . The compound should be handled with personal protective equipment and adequate ventilation .

Propriétés

IUPAC Name |

ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-9-4-6(14)3-8(15)10(9)11(7)13/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGYWXRVOVIAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1Cl)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5,7-difluoroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)

![N-(4-bromophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980429.png)

![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2980444.png)

![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)